6,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the chromeno[2,3-c]pyrrole core through a cyclization reaction.
- Introduction of the oxolan-2-ylmethyl group via a nucleophilic substitution reaction.
- Addition of the 4-(propan-2-yl)phenyl group through a Friedel-Crafts alkylation reaction.
- Final modifications to introduce the 6,7-dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with a similar indole structure, known for their diverse biological activities.
Quinolone Derivatives: Compounds with a quinolone core, used in various pharmaceutical applications.
Coumarin Derivatives: Compounds with a coumarin structure, known for their anticoagulant and other biological activities.
Uniqueness
6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H29NO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6,7-dimethyl-2-(oxolan-2-ylmethyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H29NO4/c1-15(2)18-7-9-19(10-8-18)24-23-25(29)21-12-16(3)17(4)13-22(21)32-26(23)27(30)28(24)14-20-6-5-11-31-20/h7-10,12-13,15,20,24H,5-6,11,14H2,1-4H3 |
InChI Key |
YJXKHCHYMFWOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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